molecular formula C8H16O2 B092682 ((Isopentyloxy)methyl)oxirane CAS No. 15965-97-6

((Isopentyloxy)methyl)oxirane

Cat. No.: B092682
CAS No.: 15965-97-6
M. Wt: 144.21 g/mol
InChI Key: YGOZVDCPBOZJMK-UHFFFAOYSA-N
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Description

((Isopentyloxy)methyl)oxirane is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15965-97-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-(3-methylbutoxymethyl)oxirane

InChI

InChI=1S/C8H16O2/c1-7(2)3-4-9-5-8-6-10-8/h7-8H,3-6H2,1-2H3

InChI Key

YGOZVDCPBOZJMK-UHFFFAOYSA-N

SMILES

CC(C)CCOCC1CO1

Canonical SMILES

CC(C)CCOCC1CO1

Key on ui other cas no.

15965-97-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methylbutanol (158 g, 1.78 mol), aluminum triisopropoxide (3.61 g, 17.7 mmol) and p-phenolsulfonic acid (9.40 g, 54 mmol) were charged into a 1-liter reaction vessel and the whole was heated to 90° C. with stirring. After an additional. 1 hour of stirring under reduced pressure (266 hPa). The vessel was heated to 100° C. and epichlorohydrin (170 g, 1.78 mol) was added dropwise thereto over a period of 30 minutes, followed by an additional 3 hours of stirring. The reaction mixture was kept at a 50° C. and 50% sodium hydroxide aqueous solution (285 g, 3.56 mol) was added dropwise thereto over a period of 1 hour. After an additional 3 hours of stirring, 400 ml of water was added to the mixture and the mixture was allowed to separate into layers. After removal of the water layer, 100 ml of toluene was added to the oil layer and the resulting solution was washed with 300 ml of 5% brine three times and concentrated to obtain a crude reaction product (218 g). Distillation of the product gave 3-methylbutyl glycidyl ether (150 g) (bp: 63–64° C./5 hPa, yield 98%).
Quantity
158 g
Type
reactant
Reaction Step One
Name
aluminum triisopropoxide
Quantity
3.61 g
Type
catalyst
Reaction Step One
Quantity
9.4 g
Type
catalyst
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
285 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
218 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

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